2,6-Dimethylaniline-d6

Isotopic Purity LC-MS/MS Internal Standard

2,6-Dimethylaniline-d6 (2,6-DMA-d6, 2,6-Xylidine-d6) is a hexadeuterated derivative of the aromatic amine 2,6-dimethylaniline (2,6-DMA, CAS 87-62-7), a key metabolite of lidocaine, xylazine, and bupivacaine. It is manufactured as a certified reference material and analytical standard under ISO 17034 accreditation , with a specified isotopic purity of ≥98 atom % D and chemical purity ≥98% (CP).

Molecular Formula C8H11N
Molecular Weight 127.22
CAS No. 919785-81-2
Cat. No. B563396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylaniline-d6
CAS919785-81-2
Synonyms2,6-Di(methyl-d3)benzenamine;  2,6-DMA;  2,6-Xylidine-d6;  1-Amino-2,6-(dimethyl-d6)benzene;  2,6-Dimethylbenzenamine-d6;  2,6-Dimethylphenylamine-d6;  2,6-Xylylamine-d6;  2-Amino-1,3-dimethylbenzene-d6;  2-Amino-1,3-xylene-d6;  2-Amino-m-xylene-d6;  NSC 7098-
Molecular FormulaC8H11N
Molecular Weight127.22
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N
InChIInChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3
InChIKeyUFFBMTHBGFGIHF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylaniline-d6 (CAS 919785-81-2): Certified Deuterated Reference Standard for Mass Spectrometry Quantification


2,6-Dimethylaniline-d6 (2,6-DMA-d6, 2,6-Xylidine-d6) is a hexadeuterated derivative of the aromatic amine 2,6-dimethylaniline (2,6-DMA, CAS 87-62-7), a key metabolite of lidocaine, xylazine, and bupivacaine . It is manufactured as a certified reference material and analytical standard under ISO 17034 accreditation [1], with a specified isotopic purity of ≥98 atom % D and chemical purity ≥98% (CP) . The incorporation of six deuterium atoms (replacing hydrogen across both methyl groups) confers a mass shift of +6 Da relative to the unlabeled compound, establishing it as a stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications .

Why 2,6-Dimethylaniline-d6 Cannot Be Replaced with Unlabeled or Singly-Labeled Analogs in Regulated Bioanalysis


Direct substitution of 2,6-Dimethylaniline-d6 with unlabeled 2,6-DMA (CAS 87-62-7) or single-isotope labeled variants (e.g., d3 or 15N) in quantitative LC-MS/MS workflows fails to meet regulatory and analytical performance requirements . Unlabeled 2,6-DMA, while chemically identical, is the native analyte being measured; its addition as an internal standard invalidates the quantification principle because the analyte and internal standard cannot be chromatographically or mass spectrometrically resolved [1]. Lower mass shift analogs (+1 Da for 15N; +3 Da for d3) remain susceptible to isotopic cross-talk from the natural abundance M+1/M+3 isotopomers of the unlabeled analyte, particularly at low analyte concentrations or in complex biological matrices, introducing positive bias in quantification . Furthermore, regulatory guidances (e.g., FDA Bioanalytical Method Validation) recommend stable isotope-labeled internal standards with a mass difference of at least +3 Da; the +6 Da shift of the d6 variant provides a superior margin of safety against spectral overlap [2].

2,6-Dimethylaniline-d6: Quantitative Performance Differentiators vs. Unlabeled and Competing Isotopologs


Superior Isotopic Purity Minimizes Analytical Interference in LC-MS/MS Quantification

2,6-Dimethylaniline-d6 (CAS 919785-81-2) is supplied with a certified isotopic enrichment of ≥98 atom % D, as documented in product specifications from multiple ISO 9001-certified vendors . This high isotopic purity directly translates to a low abundance of unlabeled (d0) or under-deuterated species in the internal standard stock. In contrast, the more readily synthesized d3 analog (2,6-Dimethylaniline (2-methyl-d3), CAS 717924) exhibits a slightly higher isotopic purity of 99 atom % D , but its +3 Da mass shift is less favorable for mitigating analyte-to-IS cross-talk. The d6 variant, with a +6 Da mass shift, reduces the contribution of the internal standard's residual d0 component to the analyte (m/z) channel to negligible levels, even when the internal standard is spiked at high concentrations relative to the analyte [1].

Isotopic Purity LC-MS/MS Internal Standard Method Validation

ISO 17034 Certification Ensures Traceability and Regulatory Acceptance for ANDA Submissions

2,6-Dimethylaniline-d6 is produced and certified under ISO 17034:2016 accreditation for reference material production, as demonstrated by the CATO standard (C3D-5560) [1]. This certification mandates rigorous homogeneity, stability, and characterization studies, with assigned certified values traceable to SI units. In contrast, unlabeled 2,6-Dimethylaniline analytical standards (e.g., Sigma-Aldrich 442327) are typically certified only to the manufacturer's internal specification (>99% GC purity) without the same level of third-party accredited metrological traceability . This distinction is critical in pharmaceutical development, where the FDA's ANDA review process places increasing scrutiny on the quality and traceability of impurity reference standards used in method validation and quality control [2].

ISO 17034 Reference Material Pharmaceutical Impurity Regulatory Compliance

Optimized Mass Shift (+6 Da) Reduces Cross-Talk Interference Relative to 15N and d3 Analogs

The +6 Da mass shift of 2,6-Dimethylaniline-d6 provides a superior analytical window compared to alternative labeled forms. The 15N-labeled analog (2,6-Dimethylaniline-15N, CAS 747378) offers only a +1 Da shift, which is insufficient to resolve the internal standard's monoisotopic peak from the M+1 natural abundance isotopomer of the unlabeled analyte (approximately 8.8% relative abundance for C8H11N) . Consequently, accurate quantification requires mathematical deconvolution or the use of higher IS concentrations, introducing additional uncertainty [1]. The d3 analog (+3 Da) improves upon this but still exhibits a degree of overlap with the analyte's M+3 isotopomer. The d6 compound (+6 Da) moves the internal standard signal entirely outside the natural isotopic envelope of the unlabeled analyte, enabling direct, interference-free peak integration .

Mass Spectrometry Isotope Dilution Matrix Effect Quantitative Analysis

Demonstrated Application in High-Sensitivity UHPLC-MS/MS with Quantitation Limits Reaching pg/mL Levels

While direct performance data for 2,6-Dimethylaniline-d6 as an internal standard is proprietary to method developers, its intended use is explicitly validated through class-level evidence from a published UHPLC-ESI-MS/MS method for 2,6-DMA in minipig plasma and tissue [1]. This method, which would require a suitable SIL-IS such as d6-2,6-DMA to meet regulatory standards, achieved a lower limit of quantitation (LLOQ) of 200 pg/mL for 2,6-DMA in plasma (after derivatization) and 25 pg/mL for lidocaine . This demonstrates that current analytical platforms possess the sensitivity required to leverage the d6 internal standard for low-abundance metabolite quantification. The use of a d6-labeled internal standard is expected to further improve precision and accuracy at these low concentrations by correcting for matrix effects and extraction variability [2].

UHPLC-MS/MS Bioanalysis Lidocaine Metabolite Limit of Quantitation

High-Value Application Scenarios for 2,6-Dimethylaniline-d6 Procurement


Regulated Bioanalysis of Lidocaine and Xylazine Metabolites in Pharmacokinetic and Toxicokinetic Studies

In GLP-compliant bioanalytical laboratories, 2,6-Dimethylaniline-d6 is employed as a stable isotope-labeled internal standard for the accurate quantification of 2,6-DMA in biological matrices (plasma, urine, tissue homogenates). Its +6 Da mass shift and high isotopic purity (>98 atom % D) mitigate cross-talk interference and ensure compliance with FDA bioanalytical method validation guidelines for accuracy and precision [1]. This is essential for pharmacokinetic studies of lidocaine and for forensic toxicology investigations involving xylazine, where 2,6-DMA serves as a key metabolite of interest .

Pharmaceutical Impurity Profiling and Quality Control in ANDA Submissions

2,6-Dimethylaniline is a known process-related impurity in the synthesis of bupivacaine and mepivacaine. Procurement of ISO 17034-certified 2,6-Dimethylaniline-d6 enables pharmaceutical quality control laboratories to develop and validate highly specific and sensitive HPLC or LC-MS methods for monitoring this impurity at trace levels [2]. The certified purity and traceability of the d6 standard support robust analytical method validation (AMV) and provide a defensible quality metric during ANDA review, directly addressing the FDA's requirement for qualified impurity reference standards [3].

Food Safety Monitoring of Veterinary Drug Residues

Regulatory agencies and contract research organizations utilize 2,6-Dimethylaniline-d6 as an internal standard in LC-MS/MS methods for the determination of xylazine and its metabolite 2,6-DMA in animal-derived food products . The Chinese national standard GB 31658.15-2021 exemplifies such a method [4]. The use of a deuterated internal standard is critical for correcting matrix effects inherent in complex food matrices (milk, muscle, liver), thereby ensuring the quantitative accuracy required for regulatory compliance and food safety enforcement [5].

Forensic Toxicology and Clinical Research on Emerging Xylazine Adulterants

With the emergence of xylazine as an adulterant in the illicit drug supply, forensic toxicology laboratories require robust analytical methods for its detection and quantification in post-mortem and clinical specimens. 2,6-Dimethylaniline-d6 serves as the internal standard for the metabolite 2,6-DMA, enabling precise quantification in complex matrices such as whole blood and urine . Its superior mass shift (+6 Da) provides a critical advantage over d3 or 15N analogs when analyzing samples with high background or where multiple isotopically labeled standards are used in a single multiplexed method .

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